4-Bromo-2-chloro-5-fluorobenzoyl chloride

説明

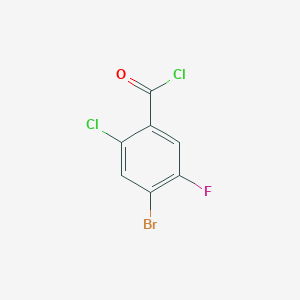

4-Bromo-2-chloro-5-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO and a molecular weight of 271.9 g/mol . It is a colorless to pale yellow liquid at room temperature and is known for its reactivity due to the presence of multiple halogen atoms and a benzoyl chloride functional group .

準備方法

The synthesis of 4-Bromo-2-chloro-5-fluorobenzoyl chloride typically involves the chlorination of 4-Bromo-2-chloro-5-fluorobenzoic acid using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane at temperatures ranging from 0°C to 20°C . The reaction is usually completed within a few hours, and the product is purified by distillation or recrystallization .

化学反応の分析

4-Bromo-2-chloro-5-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

科学的研究の応用

Pharmaceutical Development

One of the primary applications of 4-Bromo-2-chloro-5-fluorobenzoyl chloride is in pharmaceutical research. It serves as an intermediate in the synthesis of various drug candidates, including:

- Beta-secretase inhibitors : These compounds are being studied for their potential in treating Alzheimer's disease. The synthesis of such inhibitors often utilizes halogenated benzoyl chlorides to enhance biological activity and selectivity .

- Antimicrobial agents : Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds possess effective activity against pathogens like Escherichia coli and Candida species .

Agrochemical Production

The compound is also employed in the development of agrochemicals. Its reactivity allows for the modification of existing pesticide frameworks to enhance efficacy and reduce environmental impact.

Material Science

In material science, this compound is utilized in the production of polymers and dyes. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it useful for various industrial applications.

Case Study 1: Synthesis of Beta-secretase Inhibitors

A study conducted by Janssen Pharmaceuticals highlighted the role of this compound in synthesizing a series of beta-secretase inhibitors. The synthetic route involved multiple steps, including acylation reactions that utilized this compound to introduce key functional groups necessary for biological activity. The resulting compounds showed promising results in preclinical trials for Alzheimer's treatment.

Case Study 2: Antimicrobial Activity Assessment

Research published on novel halogenated compounds indicated that derivatives synthesized from this compound exhibited potent antimicrobial activity. In vitro evaluations demonstrated minimum inhibitory concentrations (MICs) as low as 0.00195 µg/mL against clinical isolates of Candida albicans, showcasing its potential as a lead compound for new antifungal therapies .

Data Table: Comparison of Biological Activities

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.00195 | Antifungal |

| Related Compound A | 0.0078 | Antifungal |

| Related Compound B | 0.0025 | Antibacterial |

作用機序

The mechanism of action of 4-Bromo-2-chloro-5-fluorobenzoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The presence of electron-withdrawing halogen atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in the synthesis of various compounds with desired biological and chemical properties .

類似化合物との比較

4-Bromo-2-chloro-5-fluorobenzoyl chloride can be compared with other halogenated benzoyl chlorides such as:

4-Bromo-2-chlorobenzoyl chloride: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

2-Chloro-5-fluorobenzoyl chloride: Lacks the bromine atom, affecting its reactivity and the types of products formed.

4-Bromo-5-fluorobenzoyl chloride: Lacks the chlorine atom, which can influence its chemical behavior and applications.

Each of these compounds has unique properties and reactivity profiles, making this compound distinct in its applications and chemical behavior .

生物活性

4-Bromo-2-chloro-5-fluorobenzoyl chloride is an organic compound notable for its unique halogenated structure, which includes bromine, chlorine, and fluorine substituents on a benzoyl chloride moiety. This structural configuration contributes to its reactivity and potential applications in pharmaceutical synthesis and agrochemicals. The compound is primarily recognized for its role as an intermediate in the development of various biologically active molecules.

The molecular formula of this compound is C₇H₂BrClF, with a molecular weight of approximately 237.45 g/mol. Its physical state at room temperature is typically a colorless to pale yellow liquid, exhibiting high reactivity due to the presence of the acyl chloride functional group.

Research indicates that compounds containing halogen substituents, such as this compound, can exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Halogenated benzoyl chlorides have been studied for their potential antimicrobial properties. The presence of halogens can enhance the lipophilicity of the compound, facilitating membrane penetration and increasing toxicity against microbial cells.

- Enzyme Inhibition : This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar halogenated compounds have shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

- Anticancer Properties : There is emerging evidence suggesting that halogenated benzoyl derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The structural modifications provided by halogens may enhance selectivity towards cancer cells while minimizing effects on normal cells.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

- Study on Antimicrobial Efficacy : A study published in Pharmaceutical Chemistry evaluated a series of halogenated benzoyl derivatives, including those similar to this compound. The compounds exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL .

- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition properties of related compounds, revealing that certain derivatives could inhibit COX enzymes with IC₅₀ values in the low micromolar range . This suggests that this compound may possess similar inhibitory effects.

Structure-Activity Relationship (SAR)

The biological activity of halogenated benzoyl chlorides often correlates with their structural features:

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| 2 | Chlorine | Enhances lipophilicity and membrane penetration |

| 4 | Fluorine | Increases potency against specific targets |

| 5 | Bromine | Modulates binding affinity to biological targets |

This table summarizes how different halogen substituents can influence the pharmacological properties of benzoyl chloride derivatives.

Synthesis and Applications

This compound is synthesized through multi-step reactions involving bromination, chlorination, and acylation processes. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and cancer therapies .

特性

IUPAC Name |

4-bromo-2-chloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-4-2-5(9)3(7(10)12)1-6(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFUAYKLNRHXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371216 | |

| Record name | 4-bromo-2-chloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-93-6 | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-chloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。